molecular formula C18H11ClFN3O2 B2514618 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1206991-49-2

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No.: B2514618
CAS No.: 1206991-49-2
M. Wt: 355.75
InChI Key: LHNPULKERMXTKT-UHFFFAOYSA-N
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Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a complex organic compound that belongs to the class of quinolones This compound is characterized by the presence of a quinoline core, substituted with a 1,2,4-oxadiazole ring, a chlorophenyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinoline core synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution reactions: Introduction of the chlorophenyl and fluorine substituents can be carried out through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, leading to the formation of corresponding amines or dihydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or dihydroquinolines.

Scientific Research Applications

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 2-(1H-pyrazol-3-yl)pyridine
  • 2-(3-methyl-1H-pyrazol-1-yl)ethanol

Uniqueness

Compared to similar compounds, 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one stands out due to its unique combination of a quinoline core with a 1,2,4-oxadiazole ring and specific substituents

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3O2/c1-23-9-13(16(24)12-8-10(20)6-7-15(12)23)18-21-17(22-25-18)11-4-2-3-5-14(11)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPULKERMXTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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